
1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorobenzyl group attached to a pyridinecarboxamide moiety. The presence of chlorine atoms in the benzyl group enhances its reactivity and potential biological activity.
作用机制
Target of Action
Similar compounds such as dichlorobenzyl alcohol have been found to act as mild antiseptics, killing bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is suggested that similar compounds like dichlorobenzyl alcohol work by denaturing external proteins and rearranging the tertiary structure proteins .
Biochemical Pathways
Compounds like dichlorobenzyl alcohol have been shown to have a broad-spectrum antiseptic effect, suggesting that they may affect multiple biochemical pathways involved in bacterial and viral replication .
Result of Action
Similar compounds like dichlorobenzyl alcohol have been shown to reduce throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with N-methyl-3-pyridinecarboxamide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
化学反应分析
Types of Reactions
1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 2,4-dichlorobenzyl alcohol
- 2,4-dichlorobenzonitrile
- 2,4-dichlorobenzyl chloride
Uniqueness
1-(2,4-dichlorobenzyl)-N-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is unique due to its specific structure, which combines a dichlorobenzyl group with a pyridinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-17-14(20)10-3-5-13(19)18(8-10)7-9-2-4-11(15)6-12(9)16/h2-6,8H,7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVXHWBXTAFMOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
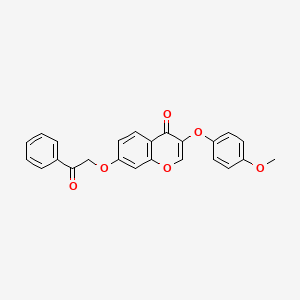
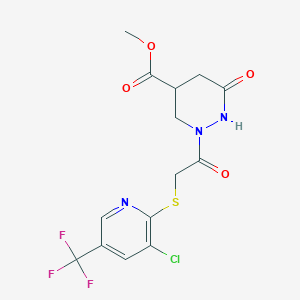
![2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide](/img/structure/B2726613.png)
![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)
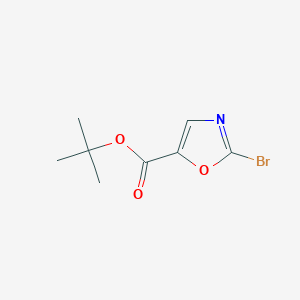
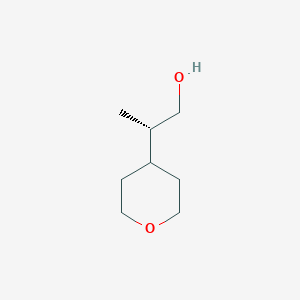

![4-(Oxan-4-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2726618.png)
![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)
![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)
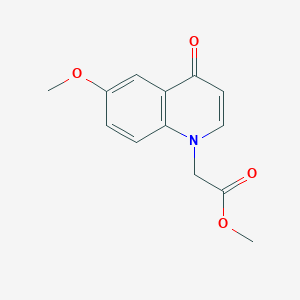
![3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2726628.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![1-[4-(2-Bromoacetyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2726630.png)
